molecular formula C18H12Cl2N2S B2641007 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 400077-95-4

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Cat. No.: B2641007
CAS No.: 400077-95-4
M. Wt: 359.27
InChI Key: WGCNSXQXPXXWSI-UHFFFAOYSA-N
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Description

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-b][1,4]benzothiazine core with a 3,4-dichlorobenzyl substituent at the 10th position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .

Mechanism of Action

The mechanism of action of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets and pathways:

Biological Activity

10-(3,4-Dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound belonging to the benzothiazine class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H12Cl2N2S
  • Molecular Weight : 359.28 g/mol
  • CAS Number : 400077-95-4

The structure features a pyrido[3,2-b][1,4]benzothiazine core with a 3,4-dichlorobenzyl substituent at the 10th position, which significantly influences its biological activity and chemical properties .

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. It acts as an inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of leukotrienes—mediators of inflammation. Inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound5.0Inhibition of 15-LOX
Standard Drug (e.g., Diclofenac)6.5COX inhibition

Anticancer Properties

The compound has shown promise in anticancer studies. It has been reported to induce apoptosis in various cancer cell lines by modulating cellular pathways related to cell proliferation and survival. The specific mechanisms include the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound also exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Core : Initial synthesis begins with the preparation of the pyridazine core.
  • Substitution Reaction : The intermediate product undergoes a substitution reaction with a secondary amine to form the desired structure.
  • Optimization for Yield : Industrial production often employs optimized conditions and catalysts to enhance yield and purity .

Case Studies

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited 15-LOX with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
  • Anticancer Efficacy : In vitro studies showed that treatment with this compound led to significant apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Testing : The compound was tested against various pathogens including Staphylococcus aureus and Candida albicans, showing significant inhibitory effects .

Properties

IUPAC Name

10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCNSXQXPXXWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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